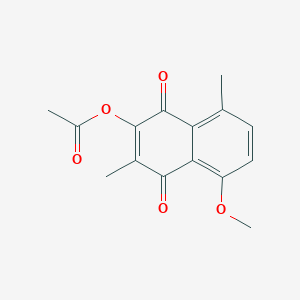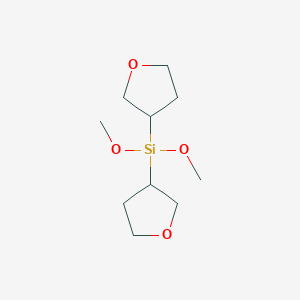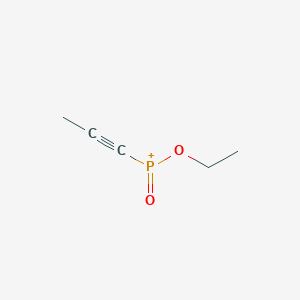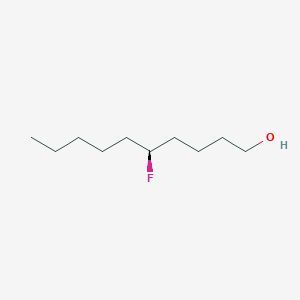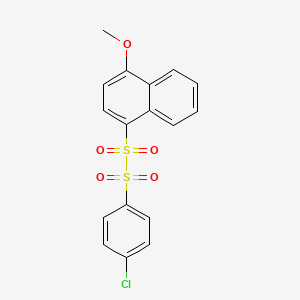![molecular formula C14H10N2O B14272904 (Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone CAS No. 132557-66-5](/img/structure/B14272904.png)
(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone is a heterocyclic compound that features an imidazo[1,5-a]pyridine core fused with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with benzaldehyde derivatives in the presence of ammonium acetate . Another approach involves the oxidative cyclization of pyridin-2-ylmethylamines with aryl methyl ketones using iodine as a promoter .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and as a precursor for the development of novel materials .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of antimicrobial, antiviral, and anticancer agents .
Medicine
In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They are studied for their ability to interact with various biological targets, including enzymes and receptors .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as organic semiconductors and fluorescent probes for imaging applications .
Mécanisme D'action
The mechanism of action of (Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different electronic properties.
Benzimidazole: A compound with a fused benzene and imidazole ring, known for its diverse biological activities.
Pyrido[1,2-a]benzimidazole: A hybrid structure combining features of both pyridine and benzimidazole.
Uniqueness
(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone is unique due to its specific fusion of the imidazo[1,5-a]pyridine core with a phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of new molecules with tailored properties .
Propriétés
Numéro CAS |
132557-66-5 |
|---|---|
Formule moléculaire |
C14H10N2O |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
imidazo[1,5-a]pyridin-3-yl(phenyl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-13(11-6-2-1-3-7-11)14-15-10-12-8-4-5-9-16(12)14/h1-10H |
Clé InChI |
KESPCMCGOOINCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=NC=C3N2C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


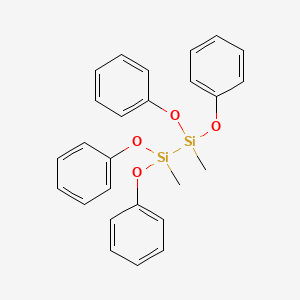
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
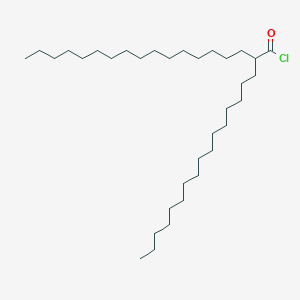
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
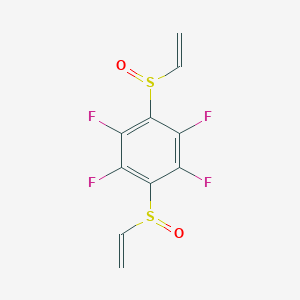
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)

